molecular formula C7H5F3 B1591408 2,4,5-Trifluorotoluene CAS No. 887267-34-7

2,4,5-Trifluorotoluene

Cat. No.: B1591408
CAS No.: 887267-34-7
M. Wt: 146.11 g/mol
InChI Key: ZGEAYXBIJAYBKA-UHFFFAOYSA-N
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Description

2,4,5-Trifluorotoluene is an organic compound with the molecular formula C₇H₅F₃. It is a derivative of toluene where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 5 positions. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical syntheses and industrial applications .

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: In small-scale laboratory settings, this compound can be synthesized by coupling an aromatic halide with trifluoromethyl iodide in the presence of a copper catalyst.

Industrial Production Methods:

    Industrial Synthesis: On an industrial scale, this compound is produced by reacting benzotrichloride with hydrogen fluoride in a pressurized reactor.

Types of Reactions:

    Substitution Reactions: this compound undergoes various substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-withdrawing fluorine atoms.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include nitrating agents, sulfonating agents, and halogenating agents under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Major Products:

    Substitution Products: Depending on the substituent introduced, products can include nitro, sulfonic, or halogenated derivatives.

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Hydrogenated derivatives of this compound.

Mechanism of Action

Target of Action

It is known that 2,4,5-trifluorotoluene is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals .

Mode of Action

It is known that this compound is used in standard acylation, tosylation, and silylation reactions . These reactions involve the interaction of this compound with other compounds, leading to changes in their chemical structure.

Result of Action

It is known that this compound is used as a specialty solvent in organic synthesis and an intermediate in the production of pesticides and pharmaceuticals , suggesting that it may have a variety of effects depending on the specific context of its use.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its boiling point is 103.46 °C , indicating that it may evaporate at high temperatures. Furthermore, its solubility in water is less than 0.1 g/100 mL at 21 °C , suggesting that its action may be influenced by the presence of water or other solvents.

Biochemical Analysis

Biochemical Properties

It is known that trifluorotoluene molecules can generate difluorobenzyl radicals when subjected to corona discharge . These radicals could potentially interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Cellular Effects

It is known that trifluorotoluene can generate difluorobenzyl radicals , which could potentially influence cell function by interacting with various cellular components

Molecular Mechanism

It is known that trifluorotoluene can generate difluorobenzyl radicals , which could potentially interact with various biomolecules. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported in the literature.

Scientific Research Applications

2,4,5-Trifluorotoluene has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,4,5-Trifluorotoluene can be compared with other fluorinated toluenes:

Properties

IUPAC Name

1,2,4-trifluoro-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEAYXBIJAYBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591805
Record name 1,2,4-Trifluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887267-34-7
Record name 1,2,4-Trifluoro-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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